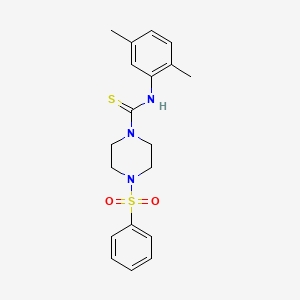
N-(2,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide, also known as DPPE, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DPPE belongs to the class of piperazinecarbothioamide compounds and has been shown to have various biochemical and physiological effects.
作用机制
The mechanism of action of N-(2,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(2,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide has been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell growth and differentiation. N-(2,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide also inhibits the activity of phosphodiesterase (PDE), an enzyme that regulates cyclic nucleotide levels in cells. By inhibiting PDE, N-(2,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide can increase the levels of cyclic nucleotides, which can lead to various physiological effects.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective effects. N-(2,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various diseases. N-(2,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide has also been shown to induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins. N-(2,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide can improve insulin sensitivity and reduce glucose levels by activating the AMPK pathway. In addition, N-(2,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One advantage of N-(2,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide is its potential therapeutic properties in various diseases, which makes it an attractive compound for drug development. Another advantage is its relatively simple synthesis method, which makes it easy to produce in large quantities. However, one limitation of N-(2,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
未来方向
There are several future directions for N-(2,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide research. One direction is to further investigate its mechanism of action to optimize its therapeutic potential. Another direction is to develop more water-soluble derivatives of N-(2,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide to improve its bioavailability. In addition, N-(2,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide can be used as a lead compound for drug development in various diseases, including cancer, diabetes, and neurological disorders. Finally, N-(2,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide can be used in combination with other compounds to enhance its therapeutic effects.
合成方法
The synthesis of N-(2,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide involves the reaction of 2,5-dimethylphenylamine with piperazine-1-carbothioamide in the presence of phenylsulfonyl chloride. The reaction leads to the formation of N-(2,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide as a white solid with a melting point of 198-200°C.
科学研究应用
N-(2,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide has been studied for its potential therapeutic properties in various diseases, including cancer, diabetes, and neurological disorders. Studies have shown that N-(2,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide can inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. N-(2,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide has also been shown to have anti-diabetic properties by improving insulin sensitivity and reducing glucose levels. In addition, N-(2,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide has been studied for its potential neuroprotective effects in Alzheimer's and Parkinson's diseases.
属性
IUPAC Name |
4-(benzenesulfonyl)-N-(2,5-dimethylphenyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S2/c1-15-8-9-16(2)18(14-15)20-19(25)21-10-12-22(13-11-21)26(23,24)17-6-4-3-5-7-17/h3-9,14H,10-13H2,1-2H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRLKPLKPULHAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

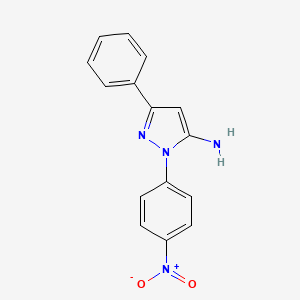

![4-[2-(benzylamino)-1,3-thiazol-4-yl]phenol](/img/structure/B5816346.png)
![N'-[(2-chlorobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5816349.png)
![1-[7-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5816351.png)
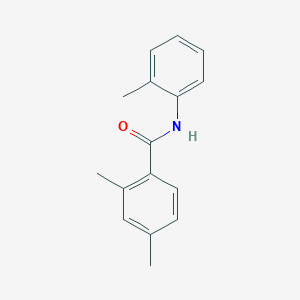
![4-[(3,4-dimethylphenyl)sulfonyl]morpholine](/img/structure/B5816365.png)
![N-{[benzyl(methyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5816380.png)
![2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]-N-isopropylacetamide](/img/structure/B5816386.png)
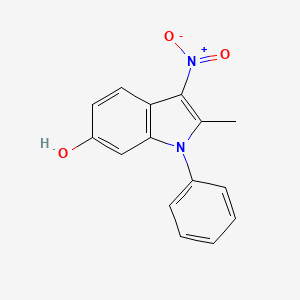
![N'-{3,4-bis[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]benzylidene}-2-(1-hydroxycyclohexyl)acetohydrazide](/img/structure/B5816418.png)
![N-(2-thienylmethylene)-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine](/img/structure/B5816421.png)
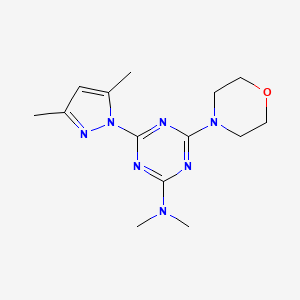
![N-[4-(benzyloxy)phenyl]-2-fluorobenzamide](/img/structure/B5816429.png)